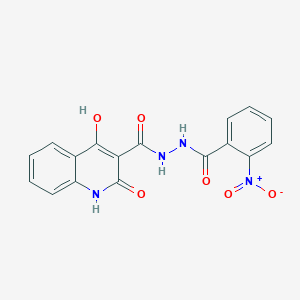

![molecular formula C17H19N3O3 B11996222 2-((E)-{[4-(diethylamino)phenyl]imino}methyl)-4-nitrophenol CAS No. 5277-99-6](/img/structure/B11996222.png)

2-((E)-{[4-(diethylamino)phenyl]imino}methyl)-4-nitrophenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((E)-{[4-(ジエチルアミノ)フェニル]イミノ}メチル)-4-ニトロフェノールは、科学のさまざまな分野で多用途な用途が知られているシッフ塩基化合物です。 シッフ塩基は、通常、第一アミンとカルボニル化合物を縮合させることによって生成される化合物であり、イミンまたはアゾメチン基を形成します。 この特定の化合物は、ジエチルアミノ基とニトロフェノール部分を含む独自の構造によって特徴付けられており、有機化学、医薬品化学、材料科学における研究の興味深い対象となっています。

準備方法

2-((E)-{[4-(ジエチルアミノ)フェニル]イミノ}メチル)-4-ニトロフェノールの合成は、通常、4-(ジエチルアミノ)ベンズアルデヒドと4-ニトロフェノールの縮合反応を伴います。 反応は通常、反応を触媒するために数滴の氷酢酸を加えたエタノール溶媒中で行われます。 混合物を数時間還流して反応を完了させ、その後、エタノールからの再結晶によって生成物を精製する .

この化合物の工業生産方法は、同様の合成経路を大規模に行う場合がありますが、収率と純度の最適化が行われます。 連続式反応器と自動合成システムの使用は、生産プロセスの効率とスケーラビリティを向上させることができます。

化学反応の分析

2-((E)-{[4-(ジエチルアミノ)フェニル]イミノ}メチル)-4-ニトロフェノールは、以下を含むさまざまな化学反応を受けます。

酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの一般的な酸化剤を使用して酸化することができます。 酸化は通常、ジエチルアミノ基に影響を与え、対応するN-酸化物の形成につながります。

還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して実行できます。 これらの反応は、しばしばニトロ基を標的にし、アミノ基に変換します。

置換: この化合物は、特にニトロ基で求核置換反応を受けることができます。ここで、アミンやチオールなどの求核剤がニトロ基を置き換え、新しい誘導体を形成することができます。

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、ニトロ基の還元は、通常、2-((E)-{[4-(ジエチルアミノ)フェニル]イミノ}メチル)-4-アミノフェノールを生成します .

科学研究での応用

2-((E)-{[4-(ジエチルアミノ)フェニル]イミノ}メチル)-4-ニトロフェノールは、科学研究で幅広い用途があります。

科学的研究の応用

2-((E)-{[4-(diethylamino)phenyl]imino}methyl)-4-nitrophenol has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes

Biology: The compound and its derivatives are investigated for their biological activities, including antimicrobial, antifungal, and anticancer properties. The ability to interact with DNA and proteins makes it a valuable tool in biochemical research.

Medicine: Research into the medicinal properties of this compound includes its potential use as a therapeutic agent. Its derivatives are explored for their efficacy in treating various diseases, including cancer and bacterial infections.

Industry: In the industrial sector, the compound is used in the synthesis of dyes and pigments due to its chromophoric properties.

作用機序

2-((E)-{[4-(ジエチルアミノ)フェニル]イミノ}メチル)-4-ニトロフェノールの作用機序には、DNAやタンパク質などの生物学的巨大分子との相互作用が含まれます。 この化合物は、DNAのマイナー溝に結合し、二重らせんを安定化してDNAの複製と転写プロセスを妨げることができます。 この相互作用は、化合物とDNA塩基間の水素結合と疎水性相互作用によって促進されます。

タンパク質では、この化合物は、アミノ酸残基と共有結合を形成し、タンパク質の構造と機能を変更することができます。 これは、酵素活性の阻害またはタンパク質-タンパク質相互作用の破壊につながり、その生物学的効果に寄与する可能性があります .

類似化合物との比較

2-((E)-{[4-(ジエチルアミノ)フェニル]イミノ}メチル)-4-ニトロフェノールに類似した化合物には、フェニル環に異なる置換基を持つ他のシッフ塩基が含まれます。 一部の例を次に示します。

4,6-ジ-tert-ブチル-2-({[4-(ジエチルアミノ)フェニル]イミノ}メチル)フェノール: この化合物は、ニトロ基の代わりにtert-ブチル基を持っており、立体および電子特性に影響を与えます。

2-((E)-{[4-(ジメチルアミノ)フェニル]イミノ}メチル)-4-ニトロフェノール: この化合物は、ジエチルアミノ基の代わりにジメチルアミノ基を持っており、その溶解性と反応性に影響を与えます。

2-((E)-{[4-(メチルチオ)フェニル]イミノ}メチル)フェノール: この化合物は、メチルチオ基を含んでおり、その生物活性と化学的安定性に影響を与える可能性があります.

2-((E)-{[4-(ジエチルアミノ)フェニル]イミノ}メチル)-4-ニトロフェノールの独自性は、さまざまな用途で貴重な化合物にする、独特の化学的および生物学的特性を与える官能基の特定の組み合わせにあります。

特性

CAS番号 |

5277-99-6 |

|---|---|

分子式 |

C17H19N3O3 |

分子量 |

313.35 g/mol |

IUPAC名 |

2-[[4-(diethylamino)phenyl]iminomethyl]-4-nitrophenol |

InChI |

InChI=1S/C17H19N3O3/c1-3-19(4-2)15-7-5-14(6-8-15)18-12-13-11-16(20(22)23)9-10-17(13)21/h5-12,21H,3-4H2,1-2H3 |

InChIキー |

FTFJKDPPUAKRPI-UHFFFAOYSA-N |

正規SMILES |

CCN(CC)C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996165.png)

![4-{[(Phenylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B11996174.png)

![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11996192.png)

![N'-[(E)-(4-isopropylphenyl)methylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B11996196.png)

![2-allyl-6-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11996233.png)

![N'-[(E)-(4-nitrophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11996239.png)